7-Nitro-1H-indazol-4-amine: A Privileged Scaffold for Kinase & NOS Modulator Design
7-Nitro-1H-indazol-4-amine: A Privileged Scaffold for Kinase & NOS Modulator Design
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and robust experimental protocols over generic descriptions.
CAS: 918961-25-8 | Formula: C
Executive Summary & Core Utility
7-nitro-1H-indazol-4-amine (also known as 4-amino-7-nitroindazole) represents a specialized "Janus" scaffold in medicinal chemistry.[1] It combines the privileged indazole core —a structural mimic of the purine ring found in ATP—with two distinct electronic handles: an electron-donating primary amine at C4 and an electron-withdrawing nitro group at C7.
This push-pull electronic system makes it an invaluable building block for:
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Kinase Inhibitors: The C4-amine serves as a key vector for amide/urea formation, targeting the hinge region of kinases (e.g., LRRK2, PLK1).
-
NOS Inhibition: The 7-nitroindazole core is a validated pharmacophore for selective Neuronal Nitric Oxide Synthase (nNOS) inhibition, reducing neurotoxicity in ischemic models.[2]
-
Polyfunctional Intermediates: The nitro group acts as a "masked" amine, allowing for sequential functionalization to generate 4,7-diaminoindazole derivatives used in high-performance polymers (polyimides) and complex heterocycles.
Physicochemical Profile & Technical Specifications
The following data aggregates experimental and predicted values essential for formulation and synthesis planning.
| Property | Value | Technical Note |
| Appearance | Yellow to Dark Orange Powder | Color arises from the nitro-amine conjugation (intramolecular charge transfer).[1] |
| Melting Point | >250 °C (Decomp.)[1] | High lattice energy due to extensive H-bonding network (N-H...O=N).[1] |
| Solubility | DMSO (>50 mg/mL), DMF | Poor solubility in water and non-polar solvents (DCM, Hexane).[1] |
| pKa (Calculated) | ~3.5 (Indazole NH), ~1.5 (Aniline NH | The 7-nitro group significantly acidifies the indazole NH compared to unsubstituted indazole (pKa 13.9).[1] |
| LogP | 1.2 – 1.5 | Lipophilic enough for CNS penetration but requires polar handles for oral bioavailability.[1] |
| H-Bond Donors | 3 (Indazole NH, Amine NH | Critical for binding site interactions (e.g., Glu/Asp residues).[1] |
| H-Bond Acceptors | 4 (Nitro O | The N2 nitrogen is a key acceptor in kinase hinge binding.[1] |
Synthetic Logic & Reactivity Map
The chemical value of 918961-25-8 lies in its orthogonal reactivity. An application scientist must understand the electronic bias of the ring to manipulate it successfully.
Electronic Environment
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C4-Amine: Nucleophilic but deactivated by the electron-deficient pyrazole ring and the C7-nitro group. Acylation requires forcing conditions or activated esters.
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N1-H (Indazole): Highly acidic (pKa ~11-12 due to Nitro effect). Easily deprotonated for alkylation.
-
C7-Nitro: Electrophilic activator. Can be reduced to an amine (selectively or exhaustively) or displaced (rarely) under extreme SNAr conditions.
Visualization of Reactivity Workflow
The following diagram illustrates the strategic functionalization pathways for this scaffold.
Figure 1: Strategic functionalization vectors for 7-nitro-1H-indazol-4-amine. The scaffold offers three distinct points of diversity.
Experimental Protocols
Protocol A: High-Efficiency C4-Amide Coupling
Context: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing 7-nitro group.[1] Standard EDC/NHS couplings often fail. This protocol uses a high-reactivity acid chloride generation method.
Reagents:
-
Carboxylic Acid Partner (1.1 eq)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq)[1]
-
7-nitro-1H-indazol-4-amine (1.0 eq)[1]
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid in anhydrous DCM (0.2 M). Add Ghosez’s Reagent dropwise at 0°C. Stir for 1 hour at room temperature (RT) to generate the acid chloride in situ.
-
Addition: Cool the mixture back to 0°C. Add Pyridine, followed immediately by 7-nitro-1H-indazol-4-amine (solid addition).
-
Reaction: Allow to warm to RT and stir for 12–16 hours. The suspension typically clears as the product forms.
-
Workup: Quench with sat. NaHCO
. Extract with EtOAc (x3). The product is often less soluble; check the interface. -
Purification: Flash chromatography (MeOH/DCM gradient).
Validation:
-
Self-Check: Monitor disappearance of the acid chloride peak (IR ~1780 cm⁻¹) and appearance of the amide carbonyl (IR ~1680 cm⁻¹).
Protocol B: Selective Nitro Reduction to 4,7-Diaminoindazole
Context: Reducing the nitro group without over-reducing the indazole ring (cleaving the N-N bond) requires mild conditions.
Reagents:
-
7-nitro-1H-indazol-4-amine (1.0 eq)[1]
-
Iron Powder (5.0 eq, <10 micron particle size)
-
Ammonium Chloride (10.0 eq)
-
Solvent: EtOH/Water (4:1 ratio)
Procedure:
-
Suspension: Suspend the starting material in EtOH/Water (0.1 M).
-
Activation: Add NH
Cl and Iron powder. -
Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron clumping).
-
Monitoring: Reaction is usually complete in 2–4 hours. The yellow color of the nitro compound will fade to a dark brown/black (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.
-
Isolation: Concentrate filtrate. The diamine is air-sensitive; store under Argon or use immediately.
Biological Mechanism & Applications[1][4]
nNOS Selectivity Mechanism
7-nitroindazole derivatives are competitive inhibitors of 7-nitroindazole (7-NI).[1] The mechanism involves the nitro group interacting with the heme domain of the NOS enzyme.
-
Selectivity: High selectivity for nNOS over eNOS (endothelial) prevents hypertensive side effects common with non-selective inhibitors.
-
Mechanism: The planar indazole ring mimics the substrate arginine, while the nitro group alters the redox potential of the heme active site.
Kinase "Hinge Binding"
In kinase drug discovery, the 4-aminoindazole motif is a "Hinge Binder."
-
Interaction: The Indazole N1 (protonated) or N2 (acceptor) forms hydrogen bonds with the kinase hinge region backbone (e.g., M822 in LRRK2).
-
Vector: The C4-amine projects substituents into the "Solvent Exposed Front Pocket," allowing for solubilizing groups (morpholines, piperazines) to be attached.
Figure 2: Pharmacophore model showing the dual H-bond interaction of the indazole core with kinase hinge residues.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Dust Control: Use a static-dissipative weighing boat. The powder is fine and easily aerosolized.
-
Storage: Store at 2–8°C, protected from light. Nitroindazoles can darken upon prolonged light exposure due to photo-oxidation.
References
-
Blandini, F., et al. (1997). "Neuroprotective effect of 7-nitroindazole in models of Parkinson's disease." Experimental Neurology, 148(2), 414-423.
-
Kalpalatha, K., et al. (2013). "Synthesis and biological evaluation of novel 4-aminoindazole derivatives as potential kinase inhibitors." European Journal of Medicinal Chemistry, 70, 636-645.
-
ChemicalBook. (2024). "Safety Data Sheet: 7-Nitro-1H-indazol-4-amine."
-
Mayer, B., et al. (1994). "7-Nitroindazole: a selective inhibitor of neuronal nitric oxide synthase."[2] Neuropharmacology, 33(11), 1253-1257.
-
CN Patent 107805221A. (2018). "Method for preparing 1H-indazole derivatives."
Sources
- 1. volza.com [volza.com]
- 2. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
